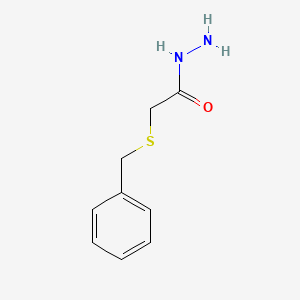

2-(Benzylthio)acetohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Benzylthio)acetohydrazide is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a benzylthio group attached to an acetohydrazide moiety. This compound is of interest due to its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of 2-(Benzylthio)acetohydrazide derivatives can be achieved through different synthetic routes. For instance, (benzylthio)acetic acid was synthesized from benzyl chloride and thiourea, yielding well-shaped crystals by slow solvent evaporation from methanol . Similarly, derivatives of 2-(benzylthio)acetohydrazide have been synthesized by reacting 2-thioxo-quinazolinones with methyl chloroacetate to afford S-substituted esters, which were then converted into corresponding acetohydrazides . These methods demonstrate the versatility of 2-(Benzylthio)acetohydrazide as a precursor for various chemical transformations.

Molecular Structure Analysis

The molecular structure of 2-(Benzylthio)acetohydrazide derivatives has been extensively studied using spectroscopic and X-ray crystallographic techniques. For example, the crystal structure of related compounds has been determined, revealing the presence of trans configurations with respect to the C=N double bonds and stabilization by N–H···O hydrogen bonds and weak π···π interactions . Additionally, the crystal structure of (benzylthio)acetic acid showed numerous intermolecular interactions, including O–H···O, C–H···O, C–H···S, and C–H···π contacts .

Chemical Reactions Analysis

2-(Benzylthio)acetohydrazide and its derivatives participate in various chemical reactions, leading to the formation of novel compounds with potential biological activities. For instance, the reaction of 2-(5-fluoro-2-methyl-1H-inden-3-yl) acetohydrazide with substituted aldehydes yielded N-benzylidene derivatives without the need for acid or base catalysts . Moreover, the treatment of 2-(acetonylthio)benzothiazole with cyanoacetohydrazide afforded cyanoacetylhydrazone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Benzylthio)acetohydrazide derivatives have been characterized using various analytical techniques. The compounds exhibit different melting points, solubilities, and thermal stabilities, which are crucial for their applications. For example, the thermal decomposition of (benzylthio)acetic acid occurs above 150 °C . The spectroscopic data, including ATR-FTIR, 1H and 13C NMR, provide detailed information about the molecular structure and the nature of the substituents in the derivatives .

科学的研究の応用

Antimicrobial Activity

2-(Benzylthio)acetohydrazide derivatives have been studied for their antimicrobial properties. For instance, the synthesis of various derivatives, such as N-benzylidene-2-(2-methyl-1H-inden-3-yl) acetohydrazide, has shown significant antimicrobial activity (Kawde, Patil, Patil, & Jadhav, 2015). Additionally, compounds like 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetohydrazide and its derivatives have demonstrated good antibacterial activity against various bacteria, including Escherichia coli and Staphylococcus aureus (Xue Feng-ling, 2008).

Anticancer Potential

Several studies have explored the anticancer potential of 2-(Benzylthio)acetohydrazide derivatives. For example, 2-(naphthalen-1-ylmethyl/Naphthalen-2-yloxymethyl)-1H-benzimidazol-1-yl]acetohydrazide derivatives showed significant in vitro anticancer activity against various cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014). Similarly, N′-(Substituted Benzylidene)-2-(Benzo[d]oxazol-3(2H)-yl)acetohydrazide derivatives have been evaluated for antimicrobial and anticancer activities, with some compounds showing potential against breast cancer cell lines (Rohilla, Deep, Kamra, Narasimhan, Ramasamy, Mani, Mishra, & Lim, 2014).

Corrosion Inhibition

2-(Benzylthio)acetohydrazide derivatives have also been investigated for their use in corrosion inhibition. A study on the corrosion inhibition effect of 2-[4-(methylthio) phenyl] acetohydrazide (HYD) on steel in hydrochloric acid solution indicates that these compounds can be effective corrosion inhibitors (Nataraja, Venkatarangaiah Venkatesha, Manjunatha, Poojary, Pavithra, & Tandon, 2011).

Synthesis of Novel Compounds

The synthesis of novel compounds using 2-(Benzylthio)acetohydrazide as a key intermediate has been a significant area of study. Researchers have developed various heterocyclic compounds and characterized them through different analytical techniques, contributing to the crystallographic database of heterocyclic compounds (Al-Omran & El-Khair, 2016).

Anticonvulsant Activity

Some derivatives of 2-(Benzylthio)acetohydrazide have been synthesized and tested for anticonvulsant activity. For example, a series of 2-(1H-Benzotriazol-1-yl)-N'-[substituted]acetohydrazides exhibited promising results in the 6 Hz psychomotor seizure test, indicating their potential as anticonvulsant agents (Kumar & Tripathi, 2012).

将来の方向性

The future directions of research on 2-(Benzylthio)acetohydrazide could involve further exploration of its potential applications. For instance, one study suggested that it could be used as a novel surfactant . Another study suggested that it could be used in the development of new anticonvulsants .

作用機序

Target of Action

The primary targets of 2-(Benzylthio)acetohydrazide are epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger . These targets play a crucial role in the regulation of neuronal excitability and synaptic transmission, which are key factors in the pathophysiology of epilepsy.

Mode of Action

2-(Benzylthio)acetohydrazide interacts with its targets by binding to them, thereby modulating their activity . This interaction results in changes in the neuronal excitability and synaptic transmission, which can help to control seizures.

Biochemical Pathways

It is known that the compound affects the functioning of several neurotransmitter systems, including the gabaergic and glutamatergic systems . These systems play a key role in the regulation of neuronal excitability and synaptic transmission.

Pharmacokinetics

A computational study was carried out for the calculation of pharmacophore pattern and prediction of pharmacokinetic properties

Result of Action

The result of the action of 2-(Benzylthio)acetohydrazide is the modulation of neuronal excitability and synaptic transmission, which can help to control seizures . This makes it a potential candidate for the treatment of epilepsy.

特性

IUPAC Name |

2-benzylsulfanylacetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c10-11-9(12)7-13-6-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZTZPVACZQKSJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。